6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Catalog No.
S892154
CAS No.
881841-32-3
M.F
C8H5FN2O
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-32-3) addresses the metabolic instability of unsubstituted imidazopyridine cores, enabling the design of long-acting kinase inhibitors.

  • Exclusive 6-fluoro regiochemistry blocks CYP450 hydroxylation; the 2-carbaldehyde enables macrocyclization for ALK/ROS1-targeted NSCLC therapies.
  • The 3-carbaldehyde regioisomer fails hinge-binding; this correct isomer ensures critical spatial orientation.
  • Low basicity fluorinated scaffold for PXR antagonists and CNS-penetrant leads.

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CAS Number

881841-32-3

Product Name

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H

InChI Key

PHQLIVRLJJGESN-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1F)C=O

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C=O

Synonyms

6-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde, 2-Formyl-6-fluoroimidazo[1,2-a]pyridine, 6-Fluoro-2-formylimidazo[1,2-a]pyridine, 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-32-3) is a highly functionalized, fluorinated heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors and metabolic modulators [1]. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but the strategic placement of a fluorine atom at the 6-position and a formyl group at the 2-position transforms it into a highly specialized precursor [2]. The 2-carbaldehyde moiety provides an essential electrophilic handle for reductive aminations, Knoevenagel condensations, and macrocyclizations, while the 6-fluoro substitution is critical for modulating core basicity and blocking major metabolic liabilities [3].

Substituting this compound with the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde or the 3-carbaldehyde regioisomer leads to immediate failure in both synthetic trajectory and downstream pharmacological performance. The absence of the 6-fluoro group leaves the imidazopyridine core vulnerable to rapid cytochrome P450-mediated hydroxylation at the C6 position, drastically reducing the in vivo half-life of the final synthesized drug candidate [1]. Furthermore, attempting to use the 3-carbaldehyde isomer completely alters the spatial orientation of the resulting substituents, preventing the formation of critical hinge-binding hydrogen bonds and disrupting the geometry required for macrocyclic kinase inhibition [2]. Thus, for targeted ALK/ROS1 inhibitors and PXR antagonists, this exact regioisomer is a strict procurement requirement.

Prevention of Cytochrome P450-Mediated C6 Hydroxylation

The incorporation of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core is a proven strategy to block metabolic oxidation. Comparative studies on imidazopyridine derivatives show that unsubstituted analogs undergo rapid hydroxylation at the C6 position by hepatic microsomes, leading to high clearance rates. The 6-fluoro substitution sterically and electronically protects this soft spot, significantly extending the metabolic half-life of downstream derivatives in human liver microsomes (HLM) compared to their non-fluorinated baselines [1].

Evidence DimensionMetabolic half-life (HLM clearance)
Target Compound DataHigh stability (blocked C6 oxidation)
Comparator Or BaselineUnsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) due to blocked C6 hydroxylation
ConditionsHuman liver microsome (HLM) stability assays

Procuring the 6-fluoro building block ensures that the final synthesized API avoids rapid first-pass metabolism, a critical requirement for oral bioavailability.

Modulation of Core Basicity for Improved Membrane Permeability

The strongly electron-withdrawing nature of the 6-fluoro substituent exerts a significant inductive effect on the imidazopyridine ring system, lowering the pKa of the core nitrogen compared to the unsubstituted analog. While unsubstituted imidazo[1,2-a]pyridines typically possess a pKa around 6.8, the 6-fluoro substitution lowers the predicted pKa to approximately 1.86 . This reduction in basicity prevents excessive protonation at physiological pH, thereby increasing the lipophilicity and passive membrane permeability of the resulting drug candidates.

Evidence DimensionCore nitrogen pKa
Target Compound DataLowered basicity (predicted pKa ~1.86)
Comparator Or BaselineUnsubstituted imidazo[1,2-a]pyridine (pKa ~6.8)
Quantified DifferenceReduction of >4.0 pKa units
ConditionsPhysiological pH (7.4) permeability models

Lowering the core basicity is essential for optimizing the blood-brain barrier (BBB) penetration and cellular uptake of targeted kinase inhibitors.

Essential Geometry for ALK/ROS1 Macrocycle Formation

In the synthesis of next-generation nitrogen-containing macrocyclic ALK/ROS1 kinase inhibitors, the 2-carbaldehyde group is strictly required to achieve the correct cyclization geometry. Patent literature explicitly utilizes 6-fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde to construct the macrocyclic core, achieving high-yield ring closure [1]. Substituting this with a 3-carbaldehyde isomer results in an incompatible trajectory for the macrocyclic tether, leading to failed cyclization or inactive stereoisomers that cannot fit the ALK kinase ATP-binding pocket.

Evidence DimensionMacrocyclic ring closure and target binding
Target Compound DataSuccessful cyclization yielding active ALK inhibitors
Comparator Or Baseline3-carbaldehyde regioisomers
Quantified DifferenceIncompatible cyclization trajectory preventing target macrocycle formation
ConditionsMacrocyclization via reductive amination/condensation

For campaigns targeting macrocyclic kinase inhibitors, the 2-formyl position is a non-negotiable structural requirement for successful synthesis.

Synthesis of Macrocyclic ALK/ROS1 Inhibitors

Procured as a direct precursor for advanced non-small cell lung cancer (NSCLC) therapeutics, where the 2-formyl group enables precise macrocyclization and the 6-fluoro group ensures the necessary metabolic stability for in vivo efficacy [1].

Development of PXR Antagonists and Metabolic Modulators

Used as a core scaffold where fluorination restricts off-target CAR activation while maintaining potent PXR antagonistic activity, critical for developing treatments for metabolic diseases [2].

Optimization of CNS-Penetrant Imidazopyridines

Selected when modifying existing imidazopyridine leads to achieve lower basicity (pKa) and improved lipophilicity, facilitating better blood-brain barrier penetration for neurological targets.

XLogP3

1.7

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